molecular formula C20H33N5O11 B1195875 D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine CAS No. 76490-22-7

D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine

Cat. No. B1195875
CAS RN: 76490-22-7
M. Wt: 519.5 g/mol
InChI Key: RNZKYQHTFUFVSS-ZLUZDFLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis of Immunostimulating Peptides

D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine plays a significant role in the synthesis of immunostimulating peptides. Kołodziejczyk et al. (2009) describe a new method for synthesizing FK-156, a peptide containing this compound, which has shown potential in stimulating the immune system. This synthesis approach simplifies the production of key intermediates, contributing to the development of immunostimulatory agents (Kołodziejczyk, Kołodziejczyk, & Stoev, 2009).

Enhancement of Host Resistance to Infections

Mine et al. (1983) investigated the protective effects of D-lactoyl-L-alanyl-gamma-D-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine (FK-156) in mice against various microbial infections. The study found that FK-156 significantly enhanced the defense of mice against systemic infections caused by extracellular and intracellular organisms (Mine, Yokota, Wakai, Fukada, Nishida, Goto, & Kuwahara, 1983).

Transpeptidase Activity Research

Pollock et al. (1974) conducted research on a transpeptidase activity in Escherichia coli involving the formation of a specific compound containing D-lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine. Their study focused on understanding the enzymatic processes in bacterial cell walls and how these processes are affected by various compounds (Pollock, Nguyen-Distèche, Ghuysen, Coyette, Linder, Salton, Kim, Perkins, & Reynolds, 1974).

Macrophage Activation in Antitumor Activity

Schultz and Altom (1986) explored the role of D-lactoyl-L-alanyl-gamma-D-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine in activating macrophages and its implications in antitumor activity against lung carcinoma metastases. This study highlights the potential therapeutic applications of the compound in cancer treatment (Schultz & Altom, 1986).

Conformational Energy Calculations of Peptide Chains

Barnickel et al. (1979) conducted conformational energy calculations on peptides containing D-lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine. This research contributes to understanding the structural properties of these peptides and their potential interactions in biological systems (Barnickel, Labischinski, Bradaczek, Giesbrecht, 1979).

properties

CAS RN

76490-22-7

Product Name

D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine

Molecular Formula

C20H33N5O11

Molecular Weight

519.5 g/mol

IUPAC Name

(2R,6R)-2-amino-6-[[4-carboxy-4-[[(2S)-2-[[(2R)-2-hydroxypropanoyl]amino]propanoyl]amino]butanoyl]amino]-7-(carboxymethylamino)-7-oxoheptanoic acid

InChI

InChI=1S/C20H33N5O11/c1-9(23-17(31)10(2)26)16(30)25-13(20(35)36)6-7-14(27)24-12(18(32)22-8-15(28)29)5-3-4-11(21)19(33)34/h9-13,26H,3-8,21H2,1-2H3,(H,22,32)(H,23,31)(H,24,27)(H,25,30)(H,28,29)(H,33,34)(H,35,36)/t9-,10+,11+,12+,13?/m0/s1

InChI Key

RNZKYQHTFUFVSS-ZLUZDFLPSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(CCC(=O)N[C@H](CCC[C@H](C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)[C@@H](C)O

SMILES

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)C(C)O

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)C(C)O

synonyms

FK 156
FK 156, (D)(R)-isomer
FK-156
Glycine, N-(2-hydroxy-1-oxopropyl)-L-alanyl-D-gamma-glutamyl-meso-alpha,epsilon-diaminopimelyl-, (R)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine
Reactant of Route 2
D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine
Reactant of Route 3
D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine
Reactant of Route 4
D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine
Reactant of Route 5
D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine
Reactant of Route 6
D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine

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